molecular formula C23H24O2 B14480814 1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- CAS No. 65419-99-0

1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-

Cat. No.: B14480814
CAS No.: 65419-99-0
M. Wt: 332.4 g/mol
InChI Key: GOGXVHSGFDRPMS-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- is a complex organic compound with a unique structure that combines elements of naphthalenone and cyclohexyl groups

Preparation Methods

The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the cyclohexyl group onto the naphthalenone core.

    Final Assembly: The final step involves the coupling of the phenylmethyl group to the cyclohexyl-substituted naphthalenone, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone groups to alcohols.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals for coupling reactions.

Major products formed from these reactions include various substituted naphthalenones, alcohols, and carboxylic acids.

Scientific Research Applications

1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- involves its interaction with specific molecular targets and pathways. For example, in anti-inflammatory applications, it may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators . In anticancer research, it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- can be compared with other similar compounds, such as:

The uniqueness of 1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

65419-99-0

Molecular Formula

C23H24O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-[(2-oxocyclohexyl)-phenylmethyl]-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C23H24O2/c24-21-13-7-6-12-19(21)22(17-9-2-1-3-10-17)20-15-14-16-8-4-5-11-18(16)23(20)25/h1-5,8-11,19-20,22H,6-7,12-15H2

InChI Key

GOGXVHSGFDRPMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(C2CCC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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